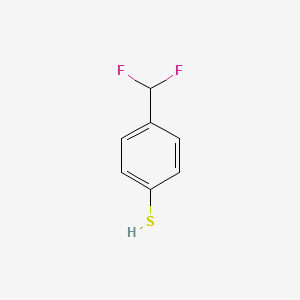

4-(Difluoromethyl)benzene-1-thiol

Description

Properties

Molecular Formula |

C7H6F2S |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

4-(difluoromethyl)benzenethiol |

InChI |

InChI=1S/C7H6F2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H |

InChI Key |

FPUPALDIDUPMOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzene-1-thiol typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of the thiol group. One common method involves the use of difluoromethylation reagents to introduce the -CF2H group onto a benzene derivative. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced reagents and catalysts to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group participates in nucleophilic displacement reactions, particularly in forming difluoromethylthioether derivatives. For example:

-

Reaction with HCF2Cl : Under basic conditions, 4-(difluoromethyl)benzene-1-thiol reacts with chlorodifluoromethane (HCF2Cl) to form benzyl difluoromethylthioether (1a ) in 61% yield. This proceeds via an SN2 mechanism facilitated by tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) as a phase-transfer catalyst .

-

Chlorination and Phthalimide Coupling : Treatment with chlorine gas generates a reactive HCF2SCl intermediate, which reacts with potassium phthalimide to yield N-difluoromethylthiophthalimide (1 ) in 76% yield .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | HCF2Cl, NaOH, TDA-1, 60°C | 1a | 61% |

| 2 | Cl2 (1.0 M in CHCl3), −30°C → 23°C | HCF2SCl | – |

| 3 | K-phthalimide, 8 h | 1 | 76% |

Electrophilic Difluoromethylthiolation

The compound serves as a difluoromethylthiolating agent for heteroarenes. In DMF at 80°C with NaCl, it transfers the SCF2H group to substrates like indoles and pyrroles . Key examples include:

-

Indole Functionalization : Indole reacts with N-difluoromethylthiophthalimide (1 ) to form 3-(difluoromethylthio)-1H-indole in 85% yield.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reactivity, while nonpolar solvents like toluene reduce yields .

Photocatalytic Difluoromethylation

Under visible-light catalysis, the thiol group facilitates radical-based difluoromethylation. For instance:

-

With Ru(bpy)3Cl2 : In acetone under blue LED irradiation, the compound participates in regioselective C–H difluoromethylation of alkenes, forming β-difluoromethylthio adducts .

-

Mechanism : The reaction involves a radical chain process, where the thiol acts as a hydrogen donor to stabilize transient CF2 radicals .

Disulfide Formation

Oxidation of the thiol group leads to disulfide derivatives, a common pathway in sulfur chemistry:

-

Air Oxidation : Prolonged exposure to air results in 4,4'-disulfanediyldi(4-(difluoromethyl)benzene) (2i ) with a 64% yield .

-

Controlled Oxidation : Using iodine or peroxides in dichloromethane selectively generates disulfides without over-oxidation to sulfonic acids .

Thiol-Maleimide Conjugation

The thiol group undergoes Michael addition to maleimides, forming stable thioether adducts. Key data:

-

Rate Constants : Second-order rate constants range from 40–200 M⁻¹s⁻¹, depending on the maleimide’s electronic properties .

-

Product Stability : Adducts like 10a and 10b are isolated as single diastereomers in >90% yield, demonstrating high stereoselectivity .

Interfacial Reactivity on Gold Surfaces

In single-molecule conductance studies, the thiol group binds to Au electrodes, forming self-assembled monolayers. Notably:

-

Electric Field Effects : Under 100 mV bias, the thiolate-Au bond undergoes hydrolysis to form Au–S covalent bonds, altering conductance from 10⁻².6 G0 to 10⁻².2 G0 .

-

Acid Catalysis : Addition of trifluoroacetic acid accelerates interfacial reactions, mimicking natural enzymatic environments .

Limitations and Side Reactions

-

Competitive Bromine Substitution : In bromoarene substrates, competing SMe2 substitution at bromine reduces yields (e.g., 51% yield for 9b vs. 7% for 9b′ ) .

-

Electron-Deficient Substrates : Pyridines and nitroarenes show low reactivity due to poor nucleophilicity .

This compound’s versatility in nucleophilic, radical, and interfacial reactions makes it valuable in pharmaceuticals, materials science, and catalysis. Further studies should explore its applications in asymmetric synthesis and bioorthogonal chemistry.

Scientific Research Applications

4-(Difluoromethyl)benzene-1-thiol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in difluoromethylation reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Key Features :

- Electronic Effects : The difluoromethyl group is moderately electron-withdrawing due to the electronegativity of fluorine, which polarizes the C–F bonds. This influences the acidity of the thiol group and the compound’s reactivity .

- Lipophilicity: Fluorination generally increases lipophilicity (logP), enhancing membrane permeability and bioavailability compared to non-fluorinated analogs .

Comparison with Similar Compounds

The following analysis compares 4-(difluoromethyl)benzene-1-thiol to structurally analogous thiophenol derivatives, focusing on electronic, physical, and biological properties.

Structural and Property Comparison

Functional Comparisons

Acidity and Reactivity

The thiol group’s acidity is highly substituent-dependent:

- 4-Fluorobenzene-1-thiol: The –F group lowers the thiol pKa by ~0.5 units compared to unsubstituted thiophenol .

- This compound : The –CF₂H group further reduces pKa (estimated 5.0–5.5), enhancing nucleophilicity and metal-binding capacity .

- 4-Methylaminobenzene-1-thiol: The electron-donating –NHCH₃ raises pKa, reducing thiol reactivity .

Lipophilicity and Bioavailability

- Fluorinated derivatives (e.g., –F, –CF₂H) exhibit higher logP values, improving membrane permeability.

- Non-fluorinated analogs (e.g., –NHCH₃, –Triazole) are more hydrophilic, favoring solubility in aqueous environments .

Metabolic Stability

- –CF₂H and –CF₃ groups resist oxidative degradation better than –CH₃ or –NHCH₃. However, –CF₂H may offer a compromise between metabolic stability and synthetic accessibility compared to –CF₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.